molecular formula C15H22N2O B12079128 N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B12079128
M. Wt: 246.35 g/mol
InChI Key: DRJWVJXPRATPKF-UHFFFAOYSA-N
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Description

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a methyl group and a 2-phenylethyl group attached to the amide nitrogen.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C15H22N2O/c1-17(12-9-13-5-3-2-4-6-13)15(18)14-7-10-16-11-8-14/h2-6,14,16H,7-12H2,1H3

InChI Key

DRJWVJXPRATPKF-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Direct Amidation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid serves as a common precursor. Activation of the carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts it into an acyl chloride, which subsequently reacts with a mixture of methylamine and 2-phenylethylamine. However, this method often results in low regioselectivity due to competing reactions between the two amines.

Example Protocol

  • Piperidine-4-carboxylic acid (10 mmol) is treated with SOCl₂ (15 mmol) in dry dichloromethane (DCM) at 0°C for 2 hours.

  • The acyl chloride intermediate is reacted with a 1:1 molar ratio of methylamine and 2-phenylethylamine in tetrahydrofuran (THF) at room temperature for 12 hours.

  • Yield: ~45% after purification via silica gel chromatography.

Stepwise Alkylation of Piperidine-4-Carboxamide

To improve selectivity, a stepwise approach involves synthesizing mono-substituted intermediates before introducing the second alkyl group. For instance, N-methylpiperidine-4-carboxamide is first prepared, followed by alkylation with 2-phenylethyl bromide.

Key Data

  • Alkylation Agent : 2-Phenylethyl bromide (1.2 eq.)

  • Base : Potassium carbonate (K₂CO₃) in acetonitrile

  • Temperature : 80°C, 6 hours

  • Yield : 68% after recrystallization.

Advanced Methodologies for N,N-Dialkylation

Protective Group Strategies

Protective groups like sulfonyl or acetyl moieties are employed to block undesired substitution sites. A patent by demonstrates the use of benzenesulfonyl groups to protect the piperidine nitrogen during carboxamide formation, followed by deprotection and sequential alkylation.

Procedure

  • Protection : Piperidine-4-carboxylic acid is reacted with benzenesulfonyl chloride to form N-benzenesulfonylpiperidine-4-carboxylic acid.

  • Amidation : The carboxylic acid is converted to the carboxamide using HATU and DIPEA in DCM.

  • Deprotection : The sulfonyl group is removed via hydrolysis with NaOH/EtOH.

  • Alkylation : The free amine undergoes alkylation with methyl iodide and 2-phenylethyl bromide.

  • Overall Yield : 72%.

Reductive Amination

An alternative route employs reductive amination to install both substituents. Piperidine-4-carboxaldehyde is reacted with methylamine and 2-phenylethylamine in the presence of sodium cyanoborohydride (NaBH₃CN).

Conditions

  • Solvent : Methanol

  • pH : Maintained at 6–7 using acetic acid

  • Yield : 58%.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of key methods:

MethodKey ReagentsYield (%)Purity (%)
Direct AmidationSOCl₂, Methylamine4590
Stepwise AlkylationK₂CO₃, 2-Phenylethyl Br6895
Protective Group RouteBenzenesulfonyl chloride7298
Reductive AminationNaBH₃CN5888

Insights

  • The protective group strategy achieves the highest yield and purity by minimizing side reactions.

  • Reductive amination offers simplicity but suffers from lower yields due to imine formation byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF or acetonitrile enhance alkylation rates compared to THF. For example, alkylation in DMF at 100°C completes in 3 hours versus 6 hours in THF.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions in biphasic systems, increasing yields by 15–20%.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors have been adopted to optimize exothermic amidation steps, reducing reaction times by 40% and improving consistency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Commonly used to convert imines to amines.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces amines.

Scientific Research Applications

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects . The exact pathways and molecular targets can vary depending on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide and structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Piperidine-4-carboxamide Derivatives

Compound Name N-Substituents Biological Activity/Notes Molecular Weight Key References
This compound Methyl, 2-phenylethyl Not explicitly reported; inferred CNS activity ~288.38 (calc.)
(R)-N-Benzyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2a) Benzyl, 1-(naphthalen-1-yl)ethyl Potent inhibitor (specific target undisclosed) ~429.54
N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide 2-phenylethyl, 4-fluorophenyl-butyl T-type Ca²⁺ channel inhibitor (IC₅₀ = 12 nM) ~453.60
1-(2-furoyl)-N-methyl-N-phenylpiperidine-4-carboxamide Phenyl, 2-furoyl No activity reported; structural analog ~312.36
1-[(4-fluorophenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 2-phenylethyl, 4-fluorophenylsulfonyl Synthetic intermediate; uncharacterized ~404.47

Key Structural Determinants of Activity

Substituent Effects on Pharmacological Profiles

  • Steric and Electronic Modifications : Compounds with bulkier substituents, such as the naphthalen-1-yl group in 2a, exhibit enhanced inhibitory potency, likely due to improved target binding . Fluorine substitution (e.g., 4-fluorophenyl in ) enhances metabolic stability and binding affinity via electron-withdrawing effects .

Stereochemical Considerations

  • Stereoisomerism significantly impacts activity. For example, in compounds 2b and 2c (), the (R)- and (S)-configurations of the phenylethyl group yield distinct rotamer populations in NMR studies, which may correlate with differential target engagement .

Biological Activity

N-methyl-N-(2-phenylethyl)piperidine-4-carboxamide, a compound related to the fentanyl class of synthetic opioids, has garnered attention due to its biological activity, particularly its analgesic properties and potential for abuse. This article explores its pharmacological profile, metabolic pathways, and relevant case studies that illustrate its impact.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a methyl group and a 2-phenylethyl moiety. This structure enhances its binding affinity to opioid receptors, particularly the μ-opioid receptor (MOR), which is crucial for its analgesic effects.

Opioid Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit high binding affinity for μ-opioid receptors. For instance, N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide has shown significant receptor binding, which is critical in determining its potency as an analgesic agent. The presence of the 2-phenylethyl group appears to improve receptor interaction compared to non-substituted or differently substituted analogs .

Compoundμ-Receptor Binding Affinity (IC50, nM)
This compoundTBD
Fentanyl0.95
Morphine194

Analgesic Potency

The analgesic potency of this compound can be compared with established opioids like fentanyl and morphine. While specific ED50 values for this compound are not widely documented, related compounds in the fentanyl series have shown extremely low ED50 values, indicating high potency. For example, fentanyl's ED50 is around 0.00058 mg/kg in animal models .

Metabolic Pathways

The metabolism of this compound likely follows similar pathways as other fentanyl analogs. Key metabolic processes include:

  • N-dealkylation : Primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP3A5), leading to the formation of less active metabolites.
  • Hydroxylation : Occurs at various positions on the piperidine ring and phenethyl moiety, which may affect the biological activity of the metabolites .

The metabolic profile is crucial for understanding both the efficacy and safety of this compound.

Case Studies and Clinical Implications

Several case studies highlight the implications of this compound in clinical settings:

  • Overdose Cases : Instances of overdose linked to fentanyl analogs have raised concerns about their potency and potential for respiratory depression. The rapid onset of action and high potency can lead to life-threatening situations, especially when used improperly.
  • Analgesic Use in Veterinary Medicine : Similar compounds have been utilized in veterinary settings for sedation and pain management in large animals due to their high analgesic potency .
  • Emerging Drug Trends : The rise of synthetic opioids has been associated with increased rates of addiction and fatalities. Monitoring and regulation are necessary to mitigate risks associated with misuse.

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